molecular formula C11H7ClN2O B1356447 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde CAS No. 928713-84-2

2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde

Cat. No.: B1356447
CAS No.: 928713-84-2
M. Wt: 218.64 g/mol
InChI Key: BUGWBANLAMFQAX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde is an organic compound with the molecular formula C11H7ClN2O It is a pyrimidine derivative characterized by the presence of a 4-chlorophenyl group attached to the pyrimidine ring at the second position and an aldehyde group at the fifth position

Scientific Research Applications

2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is classified as an eye irritant (Category 2A) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is “Causes serious eye irritation” (H319) . The precautionary statements include “Wash skin thoroughly after handling”, “Wear eye protection/face protection”, and “IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention” (P264, P280, P305 + P351 + P338, P337 + P313) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with a suitable pyrimidine precursor under controlled conditions. One common method includes the use of a base-catalyzed condensation reaction, where 4-chlorobenzaldehyde reacts with a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(4-Chlorophenyl)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)pyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(4-Chlorophenyl)thiazole-5-carbaldehyde: Similar structure but with a thiazole ring instead of a pyrimidine ring.

    2-(4-Chlorophenyl)imidazole-5-carbaldehyde: Similar structure but with an imidazole ring instead of a pyrimidine ring.

Properties

IUPAC Name

2-(4-chlorophenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGWBANLAMFQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589775
Record name 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928713-84-2
Record name 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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